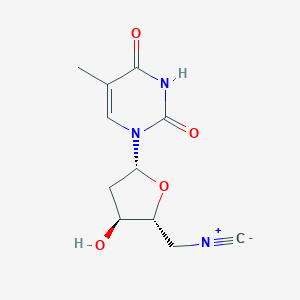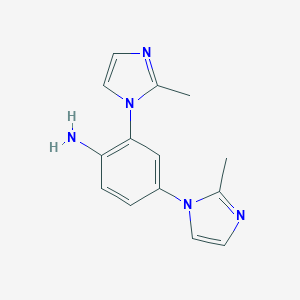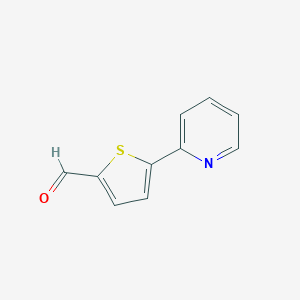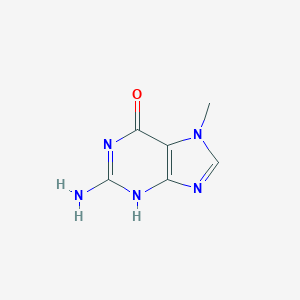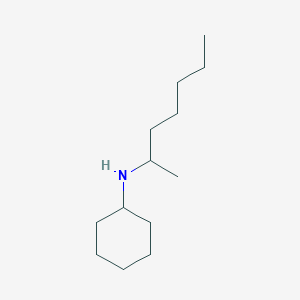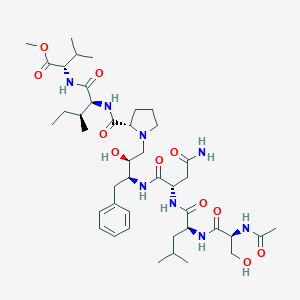
N-Acetylseryl-leucyl-asparaginyl(phenylalanyl-hydroxyethylamino-prolyl)isoleucyl-valyl methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Acetylseryl-leucyl-asparaginyl(phenylalanyl-hydroxyethylamino-prolyl)isoleucyl-valyl methyl ester, also known as Ac-DEVD-CHO, is a peptide inhibitor that has been widely used in scientific research. This compound is a synthetic analog of the caspase-3 substrate, which is an important protein involved in programmed cell death. Ac-DEVD-CHO has been extensively studied for its potential use in cancer therapy and other biomedical applications.
Wirkmechanismus
N-Acetylseryl-leucyl-asparaginyl(phenylalanyl-hydroxyethylamino-prolyl)isoleucyl-valyl methyl ester functions as a competitive inhibitor of caspase-3, a key protein involved in the execution phase of apoptosis. Caspase-3 cleaves a specific peptide bond in its substrate proteins, including N-Acetylseryl-leucyl-asparaginyl(phenylalanyl-hydroxyethylamino-prolyl)isoleucyl-valyl methyl ester. By binding to the active site of caspase-3, N-Acetylseryl-leucyl-asparaginyl(phenylalanyl-hydroxyethylamino-prolyl)isoleucyl-valyl methyl ester prevents the cleavage of its substrate proteins, thereby inhibiting apoptosis.
Biochemische Und Physiologische Effekte
N-Acetylseryl-leucyl-asparaginyl(phenylalanyl-hydroxyethylamino-prolyl)isoleucyl-valyl methyl ester has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that N-Acetylseryl-leucyl-asparaginyl(phenylalanyl-hydroxyethylamino-prolyl)isoleucyl-valyl methyl ester can induce apoptosis in cancer cells by inhibiting caspase-3 activity. In addition, N-Acetylseryl-leucyl-asparaginyl(phenylalanyl-hydroxyethylamino-prolyl)isoleucyl-valyl methyl ester has been shown to inhibit the activity of other caspases, including caspase-1 and caspase-8, which are involved in inflammatory responses. N-Acetylseryl-leucyl-asparaginyl(phenylalanyl-hydroxyethylamino-prolyl)isoleucyl-valyl methyl ester has also been shown to have anti-inflammatory effects in animal models of inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
N-Acetylseryl-leucyl-asparaginyl(phenylalanyl-hydroxyethylamino-prolyl)isoleucyl-valyl methyl ester has several advantages for lab experiments, including its high purity and specificity for caspase-3. This allows for accurate and reproducible results in experiments involving caspase-3 inhibition. However, N-Acetylseryl-leucyl-asparaginyl(phenylalanyl-hydroxyethylamino-prolyl)isoleucyl-valyl methyl ester has some limitations, including its high cost and limited stability in solution. In addition, N-Acetylseryl-leucyl-asparaginyl(phenylalanyl-hydroxyethylamino-prolyl)isoleucyl-valyl methyl ester may have off-target effects on other proteins, which can complicate data interpretation.
Zukünftige Richtungen
There are several future directions for research involving N-Acetylseryl-leucyl-asparaginyl(phenylalanyl-hydroxyethylamino-prolyl)isoleucyl-valyl methyl ester. One area of interest is the development of more potent and selective caspase-3 inhibitors for use in cancer therapy. Another area of interest is the investigation of the role of caspase-3 in other physiological processes, such as inflammation and immune responses. Finally, the use of N-Acetylseryl-leucyl-asparaginyl(phenylalanyl-hydroxyethylamino-prolyl)isoleucyl-valyl methyl ester in combination with other drugs or therapies is an area of active research, as it may enhance the efficacy of existing treatments.
Synthesemethoden
N-Acetylseryl-leucyl-asparaginyl(phenylalanyl-hydroxyethylamino-prolyl)isoleucyl-valyl methyl ester can be synthesized using solid-phase peptide synthesis (SPPS) techniques. This involves the sequential addition of amino acids to a resin-bound peptide chain, followed by cleavage and purification of the final product. The purity and yield of the synthesized compound can be optimized using various chemical and chromatographic techniques.
Wissenschaftliche Forschungsanwendungen
N-Acetylseryl-leucyl-asparaginyl(phenylalanyl-hydroxyethylamino-prolyl)isoleucyl-valyl methyl ester has been used in a wide range of scientific research applications, including cancer research, apoptosis studies, and drug discovery. In cancer research, N-Acetylseryl-leucyl-asparaginyl(phenylalanyl-hydroxyethylamino-prolyl)isoleucyl-valyl methyl ester has been shown to induce apoptosis in cancer cells by inhibiting caspase-3 activity. This has led to the development of novel cancer therapies that target the caspase-3 pathway. In apoptosis studies, N-Acetylseryl-leucyl-asparaginyl(phenylalanyl-hydroxyethylamino-prolyl)isoleucyl-valyl methyl ester has been used as a tool to investigate the mechanisms of programmed cell death. In drug discovery, N-Acetylseryl-leucyl-asparaginyl(phenylalanyl-hydroxyethylamino-prolyl)isoleucyl-valyl methyl ester has been used as a screening tool to identify potential caspase-3 inhibitors for therapeutic use.
Eigenschaften
CAS-Nummer |
127231-42-9 |
|---|---|
Produktname |
N-Acetylseryl-leucyl-asparaginyl(phenylalanyl-hydroxyethylamino-prolyl)isoleucyl-valyl methyl ester |
Molekularformel |
C42H68N8O11 |
Molekulargewicht |
861 g/mol |
IUPAC-Name |
methyl (2S)-2-[[(2S,3S)-2-[[(2S)-1-[(2S,3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-4-amino-4-oxobutanoyl]amino]-2-hydroxy-4-phenylbutyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoate |
InChI |
InChI=1S/C42H68N8O11/c1-9-25(6)36(41(59)48-35(24(4)5)42(60)61-8)49-40(58)32-16-13-17-50(32)21-33(53)28(19-27-14-11-10-12-15-27)45-38(56)30(20-34(43)54)47-37(55)29(18-23(2)3)46-39(57)31(22-51)44-26(7)52/h10-12,14-15,23-25,28-33,35-36,51,53H,9,13,16-22H2,1-8H3,(H2,43,54)(H,44,52)(H,45,56)(H,46,57)(H,47,55)(H,48,59)(H,49,58)/t25-,28-,29-,30-,31-,32-,33-,35-,36-/m0/s1 |
InChI-Schlüssel |
MJOXWVYKMFPFPL-FPBYMMTFSA-N |
Isomerische SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)OC)NC(=O)[C@@H]1CCCN1C[C@@H]([C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)C)O |
SMILES |
CCC(C)C(C(=O)NC(C(C)C)C(=O)OC)NC(=O)C1CCCN1CC(C(CC2=CC=CC=C2)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C)O |
Kanonische SMILES |
CCC(C)C(C(=O)NC(C(C)C)C(=O)OC)NC(=O)C1CCCN1CC(C(CC2=CC=CC=C2)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C)O |
Andere CAS-Nummern |
127231-42-9 |
Synonyme |
Ac-Ser-Leu-Asn-(Phe-HEA-Pro)-Ile-Val-OMe ALAP-HEA-PIV N-acetylseryl-leucyl-asparaginyl(phenylalanyl-hydroxyethylamino-prolyl)isoleucyl-valyl methyl ester N-acetylseryl-leucyl-asparaginyl(phenylalanyl-hydroxyethylamino-prolyl)isoleucyl-valyl methyl ester, (R-(R*,S*))-isome |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



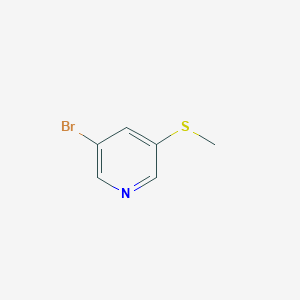
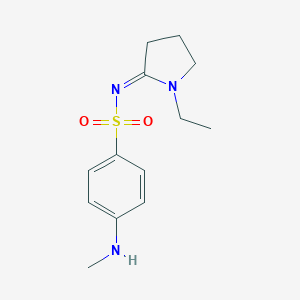
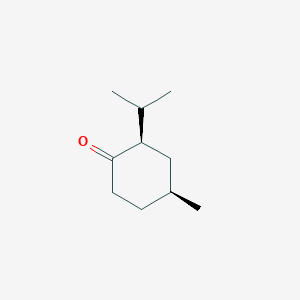
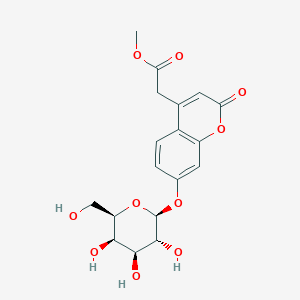
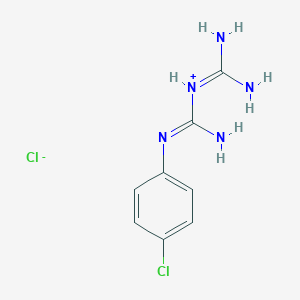
![N-{2-[Cyclopropyl(isopropyl)amino]ethyl}acetamide](/img/structure/B141255.png)
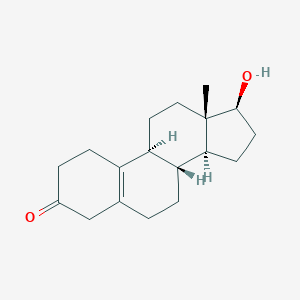
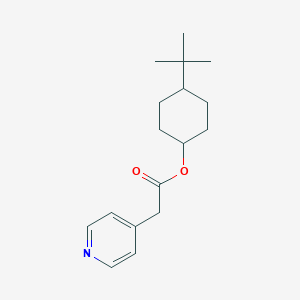
![[2-(Chloromethyl)phenyl]methanol](/img/structure/B141259.png)
